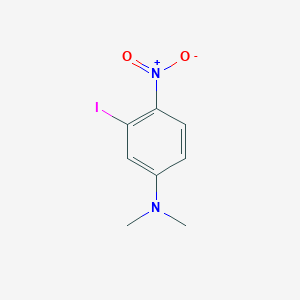

3-Iodo-4-nitro-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-iodo-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSYFLMIHMPPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Iodo-4-nitro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Iodo-4-nitro-N,N-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide incorporates data from structurally related compounds to provide a thorough and practical resource. All data derived from analogous compounds are clearly indicated.

Physicochemical Properties

The physicochemical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive for the target compound, other physical properties are often not experimentally determined for specialized chemical intermediates.

| Property | Value | Source (if not for target compound) |

| Molecular Formula | C₈H₉IN₂O₂ | Inferred from structure |

| Molecular Weight | 292.08 g/mol | Inferred from structure[1] |

| Appearance | Yellow to orange solid (Predicted) | --- |

| Melting Point | Not available | For N,N-Dimethyl-4-nitroaniline: 161-169 °C[3] |

| Boiling Point | Not available | For 4-Iodo-N,N-dimethylaniline: 263.7 °C[4] |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and DMF. | Based on N,N-dimethyl-4-nitroaniline |

Synthesis and Purification

The synthesis of this compound can be achieved through the N,N-dimethylation of its precursor, 3-Iodo-4-nitroaniline. The following protocol is based on a general method for the N,N-dimethylation of iodoanilines[5].

Experimental Protocol: Synthesis

Materials:

-

3-Iodo-4-nitroaniline (CAS: 721925-18-4)[6]

-

Iodomethane (Methyl Iodide)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-Iodo-4-nitroaniline (1.0 equivalent) in DMF.

-

Add potassium carbonate (2.0 equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly add iodomethane (3.0 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis and Purification Workflow

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. 4-IODO-3-NITRO-N,N-DIMETHYLANILINE | 105752-05-4 [amp.chemicalbook.com]

- 3. N,N-Dimethyl-4-nitroaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Iodo-4-nitro-N,N-dimethylaniline CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-nitro-N,N-dimethylaniline is a substituted aromatic amine. Its structure, featuring an iodine atom, a nitro group, and a dimethylamino group, makes it a compound of interest for various applications in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating character of the dimethylamino group, creates a unique electronic environment within the molecule. This guide provides a comprehensive overview of its structure, properties, and a proposed synthetic route.

While this compound is a structurally plausible compound, it is not widely documented in chemical literature, and a specific CAS number has not been officially assigned. However, its parent compound, 3-iodo-4-nitroaniline, is registered under CAS number 721925-18-4[1]. Additionally, the isomeric compound, 4-Iodo-3-nitro-N,N-dimethylaniline, has the CAS number 105752-05-4[2][3].

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with an iodine atom at the C3 position, a nitro group at the C4 position, and a dimethylamino group at the C1 position.

Molecular Formula: C₈H₉IN₂O₂

Molecular Weight: 292.08 g/mol

Structure:

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties and data from its parent compound, 3-iodo-4-nitroaniline, for comparative purposes.

| Property | Value (this compound) | Value (3-iodo-4-nitroaniline) |

| Molecular Weight | 292.08 g/mol | 264.02 g/mol [1] |

| CAS Number | Not available | 721925-18-4[1] |

| Boiling Point | Predicted: ~350-380 °C | Not available |

| Melting Point | Predicted: Higher than 3-iodo-4-nitroaniline | 134-138 °C |

| Appearance | Predicted: Yellow to orange solid | Yellow to orange crystalline powder |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and hot ethanol | Soluble in hot ethanol, acetone |

Proposed Synthesis: Experimental Protocol

A plausible synthetic route to this compound is the N,N-dimethylation of 3-iodo-4-nitroaniline. This can be achieved through various methods, with the use of a methylating agent like methyl iodide in the presence of a base being a common approach.

Reaction:

3-iodo-4-nitroaniline + 2 CH₃I → this compound + 2 HI

Materials:

-

3-iodo-4-nitroaniline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodo-4-nitroaniline (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add potassium carbonate (2.5-3 equivalents) to the solution. The base will neutralize the HI produced during the reaction.

-

Addition of Methylating Agent: Slowly add methyl iodide (2.5-3 equivalents) to the stirred suspension at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain it for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Proposed Synthetic Workflow

References

Spectroscopic Data of 3-Iodo-4-nitro-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for the compound 3-Iodo-4-nitro-N,N-dimethylaniline. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted values for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the known spectral characteristics of substituted anilines, nitroarenes, and iodoarenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | d | 1H | Ar-H (H-2) |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (H-5) |

| ~ 7.0 - 7.2 | dd | 1H | Ar-H (H-6) |

| ~ 2.8 - 3.0 | s | 6H | N(CH₃)₂ |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~ 152 - 155 | Ar-C (C-1) |

| ~ 140 - 143 | Ar-C (C-4) |

| ~ 135 - 138 | Ar-C (C-2) |

| ~ 125 - 128 | Ar-C (C-6) |

| ~ 118 - 121 | Ar-C (C-5) |

| ~ 90 - 95 | Ar-C (C-3) |

| ~ 40 - 45 | N(CH₃)₂ |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |

| ~ 1590 - 1570 | Strong | Asymmetric NO₂ Stretch |

| ~ 1500 - 1450 | Medium | Aromatic C=C Stretch |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ Stretch |

| ~ 1250 - 1150 | Strong | C-N Stretch |

| ~ 850 - 800 | Strong | C-H Out-of-plane Bending |

| ~ 700 - 600 | Medium-Strong | C-I Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 292 | High | [M]⁺ (Molecular Ion) |

| 277 | Medium | [M - CH₃]⁺ |

| 246 | Medium | [M - NO₂]⁺ |

| 119 | High | [M - I - NO₂]⁺ |

Predicted for Electron Impact (EI) ionization.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[2][3]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).[4]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition might involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1] Integrate the peaks in the ¹H spectrum.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology (Thin Solid Film Method): [5]

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Impact - EI)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.[6]

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9] This causes the molecule to ionize, forming a radical cation (the molecular ion), which can then undergo fragmentation.[7][8][9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To [chem.rochester.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: 3-Iodo-4-nitro-N,N-dimethylaniline - Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and expected physicochemical properties of 3-Iodo-4-nitro-N,N-dimethylaniline, with a focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound, this guide supplements known values with predicted properties based on analogous compounds and established principles of organic chemistry.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉IN₂O₂ | ChemicalBook[1] |

| Molecular Weight | 292.07 g/mol | ChemicalBook[1] |

| Melting Point | 140 °C | ChemicalBook[1] |

| Predicted Water Solubility | Low | Inferred from analogues[2] |

| Predicted Organic Solvent Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO) | Inferred from analogues[2] |

| Predicted Stability | Stable under normal conditions; potential sensitivity to light and strong oxidizing agents. | Inferred from analogues[3] |

Solubility Profile

Experimental Data

Predicted Solubility

Based on its chemical structure, which includes a polar nitro group, a tertiary amine, and a large hydrophobic iodinated aromatic ring, the following solubility profile is anticipated:

-

Water: The presence of the large, non-polar iodobenzene ring is expected to confer low water solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted due to the polar nature of the nitro and dimethylamino groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected.

-

Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated due to the overall polarity of the molecule.

Stability Profile

General Stability

This compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark).[3] However, nitroaromatic compounds can exhibit sensitivity to certain environmental factors.

Factors Affecting Stability

-

Light: Many nitroaromatic compounds are light-sensitive and can undergo photochemical degradation. It is recommended to store this compound protected from light.

-

Temperature: While stable at room temperature, elevated temperatures may lead to decomposition.

-

pH: The dimethylamino group can be protonated under acidic conditions, which may affect the compound's stability and solubility. The nitro group can be reduced under certain reductive conditions.

-

Oxidizing and Reducing Agents: As with many organic compounds, strong oxidizing or reducing agents should be avoided to prevent degradation.[3] The nitro group is susceptible to reduction to an amino group.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Protocol 2: Assessment of Compound Stability

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., pH 2, 7, 9)

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40 °C, 60 °C) for a set period.

-

Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber.

-

pH Stress: Add the stock solution to buffers of different pH values and incubate at a controlled temperature.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

-

Quantification:

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to identify any degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

-

Visualizations

References

discovery and history of 3-Iodo-4-nitro-N,N-dimethylaniline

An In-depth Technical Guide to 3-Iodo-4-nitro-N,N-dimethylaniline

Introduction

This compound is a substituted aromatic amine with potential applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route based on established chemical principles, and its relationship to other key chemical compounds. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties can be understood through the well-established chemistry of its functional groups and parent structures.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and related compounds is presented below. Data for related compounds are included for comparative purposes.

| Property | This compound | 3-Iodo-4-nitroaniline[1] | 4-Iodo-3-nitro-N,N-dimethylaniline[2] | N,N-Dimethyl-3-nitroaniline |

| Molecular Formula | C₈H₉IN₂O₂ | C₆H₅IN₂O₂[1] | C₈H₉IN₂O₂[2] | C₈H₁₀N₂O₂ |

| Molecular Weight | 292.07 g/mol | 264.02 g/mol [1] | 292.076 g/mol [2] | 166.18 g/mol |

| CAS Number | Not readily available | 721925-18-4[1] | 105752-05-4[2] | 619-31-8[3] |

Proposed Synthesis

The synthesis of this compound can be logically approached through a multi-step process starting from N,N-dimethylaniline. This proposed pathway is based on well-established and documented organic reactions for similar compounds.

Experimental Protocol:

Step 1: Nitration of N,N-dimethylaniline to produce 4-nitro-N,N-dimethylaniline.

This procedure is adapted from the established synthesis of m-nitrodimethylaniline[4].

-

In a flask equipped with a stirrer and cooling bath, slowly add N,N-dimethylaniline to concentrated sulfuric acid while maintaining a temperature below 25°C.

-

Cool the resulting solution to 5-10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the N,N-dimethylaniline solution, ensuring the temperature remains between 5°C and 10°C.

-

After the addition is complete, continue stirring for one hour at the same temperature.

-

Pour the reaction mixture over ice water to precipitate the product.

-

The para-isomer (4-nitro-N,N-dimethylaniline) can be separated from the meta-isomer by fractional crystallization or chromatography.

Step 2: Iodination of 4-nitro-N,N-dimethylaniline to produce this compound.

This procedure is based on general methods for the iodination of activated aromatic rings.

-

Dissolve 4-nitro-N,N-dimethylaniline in a suitable solvent, such as a mixture of ethanol and water.

-

Add sodium iodide (NaI) or potassium iodide (KI) to the solution.

-

Add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, dropwise with stirring. The reaction introduces iodine ortho to the activating dimethylamino group.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound from N,N-dimethylaniline.

Caption: Proposed synthesis of this compound.

Structural Relationship to Related Compounds

This diagram shows the structural relationships between this compound and other relevant chemical compounds identified during the literature search.

Caption: Structural relationships of the target compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Iodo-4-nitro-N,N-dimethylaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Iodo-4-nitro-N,N-dimethylaniline is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional groups—an iodo group, a nitro group, and a dimethylamino group—offers a versatile platform for molecular elaboration. The iodo group serves as the primary reactive site for the palladium-catalyzed Suzuki coupling, enabling the formation of a new carbon-carbon bond. The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and can be a precursor for further functionalization, such as reduction to an amine. The dimethylamino group can also modulate the electronic properties of the molecule and may play a role in directing metallation or influencing the biological activity of the final product.

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.[1][2] The use of this compound in such reactions allows for the synthesis of substituted biaryls that are key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The products of these reactions can be further modified, for instance, by reducing the nitro group to an amine, which can then be used in amide bond formation, diazotization, or other transformations, opening avenues to a diverse array of complex molecules.

Recent advancements in Suzuki-Miyaura couplings have expanded the scope to include nitroarenes as electrophilic partners, showcasing the versatility of this reaction beyond traditional organic halides.[3][4] While the primary coupling site on this compound is the highly reactive iodo group, the presence of the nitro functionality aligns with modern synthetic strategies. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. Palladium complexes with phosphine ligands are commonly employed catalysts for Suzuki reactions.[5]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water). The mixture is stirred for 10-15 minutes to ensure proper mixing. Subsequently, the palladium catalyst (0.02-0.05 mmol) is added.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR and mass spectrometry.

Quantitative Data

The following table summarizes representative conditions and outcomes for Suzuki coupling reactions of aryl iodides, which can serve as a starting point for optimizing the reaction of this compound. Note: The data presented below is based on analogous reactions reported in the literature for similar substrates, as specific quantitative data for this compound was not found in the initial search.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Modest | [6] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | High | [7] |

| Aryl Halide | Arylboronic acid | PdCl₂(PPh₃)₂ (1) | Na₂CO₃ | 1,4-Dioxane | Reflux | 4 | Moderate to Excellent | [8] |

| 3-Iodo-4-oxypyridin-2(1H)-ones | Various arylboronic acids | Pd/C | - | - | - | - | Good | [9] |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki coupling.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Iodo-4-nitro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 3-iodo-4-nitro-N,N-dimethylaniline. This substrate presents unique challenges due to the presence of a nitro group, which can be sensitive to certain reaction conditions, particularly strong bases.[3] Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful transformation.

Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Data Presentation: Optimization of Reaction Conditions

The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical results from an optimization study.

Table 1: Catalyst and Ligand Screening

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | 85 |

| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | 78 |

| 3 | Pd(OAc)₂ (4) | SPhos (4) | 65 |

| 4 | Pd₂(dba)₃ (2) | tBuXPhos (4) | 92 |

| 5 | Pd(OAc)₂ (4) | P(o-tol)₃ (8) | 45 |

Table 2: Base and Solvent Screening

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaOtBu | Toluene | 100 | 75 |

| 2 | K₃PO₄ | Dioxane | 100 | 90 |

| 3 | Cs₂CO₃ | Toluene | 110 | 88 |

| 4 | LiHMDS | THF | 80 | 60 |

| 5 | K₂CO₃ | DMF | 120 | 55 |

Key Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for different amine coupling partners.

Protocol 1: General Procedure for Small-Scale Reactions

This protocol is suitable for initial screening and small-scale synthesis (0.1 - 1.0 mmol).

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., tBuXPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., dioxane)

-

Schlenk tube or microwave vial

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (0.02 equiv), and the phosphine ligand (0.04 equiv).

-

Add the base (2.0 equiv).

-

Add the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent.

-

Seal the tube/vial and heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Gram-Scale Synthesis

This protocol is adapted for larger-scale preparations.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

Pd₂(dba)₃ (0.01 equiv)

-

tBuXPhos (0.02 equiv)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous, degassed dioxane

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen/argon inlet.

Procedure:

-

Set up the reaction apparatus and purge with an inert atmosphere.

-

To the flask, add this compound, Pd₂(dba)₃, tBuXPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed dioxane via cannula, followed by the amine.

-

Heat the mixture to reflux with efficient stirring.

-

Monitor the reaction by taking aliquots and analyzing by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the combined organic filtrates with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography or recrystallization.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Logical Relationships of Reaction Components

Caption: Interplay of components in the Buchwald-Hartwig reaction.

References

Application Notes and Protocols for 3-Iodo-4-nitro-N,N-dimethylaniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases do not contain specific examples of the use of 3-Iodo-4-nitro-N,N-dimethylaniline as an intermediate in pharmaceutical synthesis. The following application notes and protocols are therefore based on the known chemical reactivity of its constituent functional groups and are intended to serve as a hypothetical guide for its potential applications in drug discovery and development.

Introduction

This compound is a substituted aniline derivative with a unique combination of functional groups that make it a potentially valuable, yet underexplored, building block in medicinal chemistry. Its structure, featuring an iodinated aromatic ring, a nitro group, and a dimethylamino moiety, offers multiple reaction sites for diversification and construction of complex molecular architectures.

Key Structural Features and Potential for Pharmaceutical Synthesis:

-

Iodo Group: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. This is a cornerstone of modern drug synthesis.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a key functional handle for further derivatization, such as amide bond formation or sulfonylation. This transformation is crucial in the synthesis of many bioactive compounds.

-

N,N-dimethylamino Group: This electron-donating group influences the electronics of the aromatic ring and can participate in directing electrophilic aromatic substitution, although the strong deactivating effect of the nitro group is likely to dominate. The tertiary amine can also be a site for N-oxide formation or quaternization, which can be used to modulate the physicochemical properties of a drug candidate, such as solubility and bioavailability.

Hypothetical Pharmaceutical Applications

Based on its structural features, this compound could serve as a versatile intermediate in the synthesis of various classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The iodo and nitro groups on this intermediate can be sequentially functionalized to build up the complex heterocyclic systems often found in these drugs. For instance, the iodo group can be used for a Suzuki coupling to introduce a key recognition motif, while the nitro group can be reduced and cyclized to form a fused heterocyclic ring.

Development of Antiviral Agents

Certain antiviral compounds incorporate substituted aniline moieties. The ability to perform cross-coupling reactions at the iodo position and subsequent modification of the nitro group allows for the systematic exploration of the chemical space around the aniline core to optimize antiviral activity.

Creation of Novel Scaffolds for Drug Discovery

The orthogonal reactivity of the iodo and nitro groups makes this intermediate an attractive starting material for the generation of diverse compound libraries for high-throughput screening.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the synthetic utilization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a hypothetical Suzuki-Miyaura reaction to introduce an aryl group at the 3-position of the aniline ring.

Reaction:

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol details a hypothetical reduction of the nitro group to an amine.

Reaction:

Materials:

-

3-Aryl-4-nitro-N,N-dimethylaniline (from Protocol 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

-

Dissolve the 3-Aryl-4-nitro-N,N-dimethylaniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (5.0 mmol).

-

Carefully add concentrated HCl (1 mL) dropwise while stirring.

-

Heat the mixture to 70 °C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography.

Data Presentation (Hypothetical)

The following tables summarize hypothetical quantitative data for the reactions described above.

Table 1: Hypothetical Yields for Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | 16 | 78 |

| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 82 |

Table 2: Hypothetical Yields for the Reduction of Substituted 4-Nitro-N,N-dimethylanilines

| Entry | Substrate (3-Aryl-) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenyl | SnCl₂·2H₂O / HCl | Ethanol | 70 | 4 | 92 |

| 2 | 3-Pyridinyl | Fe / NH₄Cl | Ethanol/H₂O | 80 | 6 | 88 |

| 3 | 2-Thienyl | H₂ (1 atm), Pd/C (10%) | Methanol | 25 | 12 | 95 |

Visualizations

Synthetic Workflow

Caption: Hypothetical synthetic workflow using this compound.

Hypothetical Kinase Inhibitor Signaling Pathway

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols for Cross-Coupling Reactions with 3-Iodo-4-nitro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Iodo-4-nitro-N,N-dimethylaniline as a key building block. The electron-withdrawing nature of the nitro group and the presence of the dimethylamino group make this substrate a valuable synthon for the preparation of a diverse range of complex organic molecules, particularly in the context of pharmaceutical and materials science research.

The following sections detail the experimental setup for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided protocols are based on established methodologies for structurally similar electron-deficient aryl iodides and are intended to serve as a robust starting point for reaction optimization.

General Considerations

Materials: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used, particularly for reactions sensitive to moisture. This compound can be synthesized or procured from commercial sources.

Equipment: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Glassware should be oven-dried prior to use.

Safety: this compound is a chemical reagent and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Experimental Workflow

The general workflow for the cross-coupling reactions described in this document is outlined below. This workflow can be adapted based on the specific reaction and purification requirements.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Due to the electron-deficient nature of this compound, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Protocol:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and a suitable ligand if necessary.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1, 5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |

Heck Reaction Protocol

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. For electron-deficient aryl iodides, phosphine-free catalyst systems or those with robust ligands are often effective.

Protocol:

-

In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add an anhydrous, degassed solvent (e.g., DMF or NMP, 5 mL).

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) for the specified duration.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Quantitative Data Summary (Heck Reaction):

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 16 | 78 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 12 | 85 |

| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | NMP | 140 | 24 | 72 |

Sonogashira Coupling Protocol

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Protocol:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF, 5 mL) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol, 2.0 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Summary (Sonogashira Coupling):

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 6 | 95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 40 | 8 | 89 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | Toluene | 50 | 4 | 92 |

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction of electron-deficient aryl iodides can be challenging and often requires the use of specialized bulky, electron-rich phosphine ligands.

Protocol:

-

In a glovebox, charge an oven-dried vial with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv.).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the appropriate ligand (e.g., XPhos or RuPhos, 0.02 mmol, 2 mol%).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

-

Seal the vial and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).

-

Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by crystallization or column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 6 | 88 |

Signaling Pathways and Logical Relationships

The catalytic cycles of these cross-coupling reactions share common fundamental steps, including oxidative addition and reductive elimination. The specific transmetalation or migratory insertion steps are characteristic of each reaction type.

Caption: Simplified catalytic cycles for the described cross-coupling reactions.

These protocols and application notes provide a comprehensive guide for utilizing this compound in various palladium-catalyzed cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

Application Notes: 3-Iodo-4-nitro-N,N-dimethylaniline as a Versatile Building Block for Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Iodo-4-nitro-N,N-dimethylaniline is a specialized organic molecule poised as a valuable building block for the synthesis of advanced materials in organic electronics. Its unique trifunctional structure combines three key components that are highly sought after in the design of organic semiconductors:

-

N,N-dimethylaniline Moiety: This group acts as a potent electron donor, a common feature in materials designed for efficient hole transport.

-

Nitro Group: As a strong electron-withdrawing group, the nitro group serves as an acceptor.[1] This creates an intramolecular "push-pull" system, which is crucial for tuning the electronic properties of the molecule, such as the HOMO/LUMO energy levels and the optical band gap. This feature is particularly relevant for creating materials with charge-transfer characteristics.[2]

-

Iodo Group: The iodine atom at the meta-position provides a reactive handle for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3][4] This allows for the strategic extension of the π-conjugated system, a fundamental requirement for efficient charge transport in organic electronic devices.

This combination makes this compound an ideal starting material for creating a diverse range of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

Physicochemical and Electronic Properties

The properties of this compound make it suitable for further chemical modification and integration into organic electronic materials.

| Property | Value | Reference / Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₉IN₂O₂ | - |

| Molecular Weight | 292.08 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) | Inferred |

| Key Functional Groups | Electron Donor (Dimethylaniline), Electron Acceptor (Nitro), Reactive Site (Iodo) | - |

Key Synthetic Applications & Protocols

The primary application of this building block is in palladium-catalyzed cross-coupling reactions to synthesize larger, conjugated molecules. Below are detailed protocols for two of the most common and powerful methods: the Suzuki-Miyaura and Stille couplings.

Experimental Workflow for Synthesis of a D-A Copolymer

The following diagram illustrates a typical workflow for utilizing the building block in a cross-coupling reaction to synthesize a new organic electronic material, followed by characterization and device fabrication.

Caption: General workflow from building block to device testing.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound by coupling this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of boronic acid reagents.[5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)

-

Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)[5]

-

Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

-

The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Stille Cross-Coupling

The Stille reaction is another powerful C-C bond-forming method, coupling the building block with an organostannane (organotin) reagent.[6] It is often tolerant of a wide variety of functional groups, though a major drawback is the toxicity of tin compounds.[3]

Materials:

-

This compound (1.0 eq)

-

Organostannane reagent, e.g., Aryl-Sn(Bu)₃ (1.1 - 1.3 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)

-

Optional: Additive such as CuI or LiCl to accelerate the reaction.[7]

-

Anhydrous, degassed solvent: Toluene or Dioxane

Equipment:

-

Same as for Suzuki-Miyaura coupling.

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.

-

Add the organostannane reagent via syringe. If using an additive, it should be added at this stage.

-

Heat the mixture to reflux (typically 90-110 °C) and stir. Monitor the reaction by TLC.

-

Upon completion (typically 6-24 hours), cool the reaction to room temperature.

-

To quench the reaction and remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. The fluoride ions precipitate the tin salts, which can be removed by filtration through Celite.

-

Extract the filtrate with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure.

Purification:

-

Purify the crude product using silica gel column chromatography. Due to the toxicity of organotin compounds, careful handling and purification are essential to remove all tin residues.

Representative Data for Synthesized Materials

The table below presents an example of the type of quantitative data that would be collected for a novel material synthesized using this compound. These values are crucial for assessing the material's potential for a specific application.

| Compound ID | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | PL Emission Max (nm) | Application | Key Performance Metric |

| Example-1 | -5.6 | -3.1 | 2.5 | 550 (Green) | OLED | EQE: >10% |

| Example-2 | -5.8 | -3.5 | 2.3 | 620 (Red) | OPV | PCE: >8% |

| Example-3 | -5.5 | -3.8 | 1.7 | 780 (NIR) | OFET | µₑ: >0.1 cm²/Vs |

HOMO/LUMO values are typically determined by cyclic voltammetry. The optical band gap is estimated from the onset of UV-Vis absorption.

Conceptual Donor-Acceptor Molecular Design

This building block is ideal for creating linear Donor-π-Acceptor (D-π-A) systems, where the π-bridge is introduced via the cross-coupling reaction.

Caption: D-π-A structure enabled by the building block.

Disclaimer: The protocols provided are generalized and may require optimization for specific substrates and reaction scales. All experiments should be performed by trained personnel in a controlled laboratory setting, adhering to all relevant safety precautions, especially when handling toxic reagents like organostannanes.

References

- 1. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Synthetic Routes Utilizing 3-Iodo-4-nitro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Iodo-4-nitro-N,N-dimethylaniline as a versatile building block in organic synthesis. The protocols detailed below focus on its application in palladium-catalyzed cross-coupling reactions and as a precursor for the synthesis of heterocyclic scaffolds.

Overview of Synthetic Applications

This compound is a valuable intermediate possessing two key reactive sites: an iodine atom amenable to various cross-coupling reactions and a nitro group that can be readily transformed to an amine, facilitating the construction of diverse molecular architectures. The electron-withdrawing nature of the nitro group and the electron-donating dimethylamino group create a unique electronic profile on the aromatic ring, influencing its reactivity.

The primary applications of this compound lie in the formation of carbon-carbon and carbon-nitrogen bonds, making it a key starting material for the synthesis of substituted anilines, biaryls, and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce new functional groups at the 3-position of the aniline ring.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of substituted phenylacetylene derivatives, which are precursors to many complex organic molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

A solution of this compound (1.0 eq.), a terminal alkyne (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine is stirred under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4-nitro-N,N-dimethyl-3-(alkynyl)aniline derivative.

Table 1: Representative Data for Sonogashira Coupling Reactions

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 4-Nitro-N,N-dimethyl-3-(phenylethynyl)aniline | 85-95% (estimated) |

| 2 | Ethynyltrimethylsilane | 4-Nitro-N,N-dimethyl-3-((trimethylsilyl)ethynyl)aniline | 80-90% (estimated) |

| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-4-nitro-N,N-dimethylaniline | 75-85% (estimated) |

Reaction Workflow: Sonogashira Coupling

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Iodo-4-nitro-N,N-dimethylaniline

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Iodo-4-nitro-N,N-dimethylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate in their synthetic workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you maximize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate arise from its electronic properties and potential for steric hindrance. The presence of a strong electron-withdrawing nitro group and an electron-donating dimethylamino group on the same aromatic ring can influence the reactivity of the aryl iodide. Additionally, the position of the iodo group ortho to the nitro group can introduce steric challenges that may affect catalyst coordination and subsequent steps in the catalytic cycle.

Q2: How does the nitro group affect the Suzuki coupling reaction?

A2: The electron-withdrawing nature of the nitro group generally activates the aryl iodide towards oxidative addition, which is often the rate-determining step in the Suzuki coupling catalytic cycle.[1] This increased reactivity can be beneficial; however, it can also lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.

Q3: Can the dimethylamino group interfere with the reaction?

A3: The dimethylamino group is a Lewis base and has the potential to coordinate to the palladium catalyst, which could lead to catalyst inhibition or deactivation. Careful selection of ligands is crucial to prevent this and maintain catalyst activity throughout the reaction.

Q4: What are the most common side reactions observed with this substrate?

A4: Common side reactions include homocoupling of the boronic acid partner, dehalogenation of the starting material (protodeiodination), and formation of undesired byproducts due to reactions involving the nitro or dimethylamino groups under harsh conditions. Careful optimization of the base, temperature, and reaction time is necessary to minimize these side reactions.

Q5: Is it necessary to protect the dimethylamino group?

A5: In many cases, protection of the dimethylamino group is not necessary for Suzuki coupling reactions. However, if significant catalyst inhibition or side reactions involving this group are observed, protection as a salt (e.g., by protonation with a mild acid) or with a suitable protecting group might be considered. The choice to protect will depend on the specific reaction conditions and the nature of the coupling partner.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate choice of ligand. 3. Incorrect base or solvent. 4. Low reaction temperature. 5. Degradation of boronic acid. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. 2. For electron-rich anilines, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can be effective.[2] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[3] The solubility of all components is crucial. 4. Gradually increase the reaction temperature. For challenging couplings, temperatures up to 100 °C may be required.[2] 5. Use fresh, high-quality boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable.[4] |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. 3. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen). 2. Ensure the chosen base is effective for the specific boronic acid used. The addition of water can sometimes facilitate the transmetalation step. 3. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst. |

| Dehalogenation of Starting Material (Protodeiodination) | 1. Presence of water and a strong base. 2. Inefficient coupling partner. | 1. Use a milder base or anhydrous conditions if possible. However, note that some water is often beneficial for the transmetalation step. 2. Ensure the boronic acid is of high purity and that the stoichiometry is appropriate (typically 1.1-1.5 equivalents). |

| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. High reaction temperature. | 1. Use a more robust ligand that can stabilize the palladium nanoparticles and prevent aggregation. 2. Lower the reaction temperature if possible, or reduce the reaction time. |

| Incomplete Conversion | 1. Insufficient catalyst loading. 2. Short reaction time. 3. Catalyst deactivation. | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. As mentioned previously, the dimethylamino group can contribute to catalyst deactivation. Trying a different ligand or a more robust catalyst system may be necessary. |

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data from studies on Suzuki couplings of electronically similar aryl halides. This data can guide the optimization of reactions with this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |

| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 69 | 3-Chloroindazole |

| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 52 | 3-Chloroindazole |

| SPhos Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 90 | 3-Chloroindazole |

| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 80 | >95 | Aryl Chloride |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 11 | ortho-Bromoaniline derivative |

Data adapted from studies on similar challenging substrates to provide a starting point for optimization.[2][5]

Table 2: Effect of Base and Solvent on Yield

| Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference Substrate |

| K₂CO₃ (2) | DMF/H₂O | 50 | Low | 1-Iodo-4-nitrobenzene |

| K₃PO₄ (2) | Dioxane/H₂O | 100 | High | 3-Chloroindazole |

| Cs₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | Aryl Bromide |

| Na₂CO₃ (2.5) | Neat Water | RT | High | Aryl Bromide |

This table illustrates the importance of screening different base and solvent combinations. Yields are qualitative ("Low," "Moderate," "High") as they are highly substrate-dependent.[2][6][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized starting protocol that should be optimized for your specific boronic acid coupling partner.

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vial.

-

Solvent Addition and Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 v/v) to the reaction vial. Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Products from 3-Iodo-4-nitro-N,N-dimethylaniline Reactions